7-Bromo-6-fluoro-2-methyl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-fluoro-2-methyl-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 7-bromo-6-fluoro-2-methyl-indazole, are key components to functional molecules used in a variety of everyday applications . They are also known to have a broad range of chemical and biological properties .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3220±220 °C, and its predicted density is 170±01 g/cm3 . These properties could influence its bioavailability.
Result of Action
Indazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-2-methyl-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-fluoroaniline with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-2-methyl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
7-Bromo-6-fluoro-2-methyl-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Agrochemicals: The compound is investigated for its potential use in the development of new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methyl-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-2-methyl-indazole: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Methyl-indazole: Lacks both bromine and fluorine atoms, making it less reactive compared to 7-Bromo-6-fluoro-2-methyl-indazole.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential applications. The combination of these substituents in the indazole ring makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-bromo-6-fluoro-2-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGITHMNBBPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=C(C2=N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.